Methylene blue thiocyanate
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Overview
Description
Methylene blue thiocyanate is a compound formed by the interaction of methylene blue and thiocyanate ions. Methylene blue, a well-known dye, is often used in various scientific and medical applications. Thiocyanate ions are known for their reducing properties, making the combination of these two compounds particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of methylene blue thiocyanate typically involves the reduction of methylene blue using thiocyanate ions. This reaction can be carried out in aqueous or micellar solutions under ambient conditions . The process involves mixing methylene blue with a thiocyanate source, such as ammonium thiocyanate, in a suitable solvent.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the principles of the reaction remain the same. The process would likely involve large-scale mixing of methylene blue with thiocyanate ions in a controlled environment to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methylene blue thiocyanate undergoes several types of chemical reactions, including:
Reduction: Thiocyanate ions act as reducing agents, converting methylene blue to leucomethylene blue.
Oxidation: Methylene blue can be oxidized back from leucomethylene blue under certain conditions.
Substitution: Thiocyanate ions can participate in substitution reactions, replacing other anions in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Ammonium thiocyanate: Used as a source of thiocyanate ions.
Sodium borohydride: Often used in reduction reactions involving methylene blue.
Major Products Formed
The major products formed from these reactions include:
Leucomethylene blue: A reduced form of methylene blue.
Oxidized methylene blue: The original form of methylene blue after oxidation.
Scientific Research Applications
Methylene blue thiocyanate has several scientific research applications, including:
Chemistry: Used in studies involving redox reactions and catalysis.
Biology: Employed in staining techniques for visualizing cellular structures.
Medicine: Investigated for its potential therapeutic effects in treating various conditions.
Industry: Utilized in wastewater treatment processes to remove harmful dyes.
Mechanism of Action
The mechanism of action of methylene blue thiocyanate involves the interaction between methylene blue and thiocyanate ions. Thiocyanate ions reduce methylene blue to leucomethylene blue, which can then be oxidized back to methylene blue under certain conditions . This redox cycle is crucial for its applications in various fields.
Comparison with Similar Compounds
Similar Compounds
Methylene blue: The parent compound, widely used in various applications.
Leucomethylene blue: The reduced form of methylene blue.
Thiocyanate salts: Various salts containing thiocyanate ions, used in similar redox reactions.
Uniqueness
Methylene blue thiocyanate is unique due to its combined properties of methylene blue and thiocyanate ions. This combination allows for specific redox reactions that are not possible with either compound alone .
Properties
Molecular Formula |
C17H18N4S2 |
---|---|
Molecular Weight |
342.5 g/mol |
IUPAC Name |
[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;thiocyanate |
InChI |
InChI=1S/C16H18N3S.CHNS/c1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13;2-1-3/h5-10H,1-4H3;3H/q+1;/p-1 |
InChI Key |
RNRIYJZEQOIKNF-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.C(#N)[S-] |
Origin of Product |
United States |
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